2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H21F N3O3
- Molecular Weight : 359.39 g/mol
This compound features a chromeno-pyrrole core structure that is known for its diverse biological activities.
Synthesis
The synthesis of chromeno-pyrrole derivatives has been achieved through various methods, including one-pot multicomponent reactions. For example, a recent study reported an efficient synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with yields ranging from 43% to 86% depending on the substituents used . This method allows for the creation of libraries of compounds with potential biological activity.
Antioxidant Activity
Compounds similar to this compound have exhibited significant antioxidant properties. Studies have shown that derivatives of chromeno[2,3-c]pyrrole can effectively scavenge free radicals and reduce oxidative stress in cellular models .
Antimicrobial Properties
Research indicates that chromeno-pyrrole derivatives demonstrate antimicrobial activity against various strains of bacteria. For instance, derivatives have shown comparable effects to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. Chromeno-pyrrole derivatives have been reported to induce apoptosis in cancer cell lines such as HeLa and RD cells. Notably, studies have indicated that these compounds can overcome multidrug resistance in certain cancer types .
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A study highlighted the potential of chromeno-pyrrole derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2. The compound exhibited promising inhibitory activity at non-cytotoxic concentrations . -
Glucokinase Activation :
Another investigation demonstrated that compounds within this class acted as glucokinase activators, which could have implications for diabetes management by enhancing insulin secretion .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-7-fluoro-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-23(2)9-10-24-17(12-5-7-22-8-6-12)16-18(25)14-11-13(21)3-4-15(14)27-19(16)20(24)26/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNRHOAPBHXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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